molecular formula C9H8O4 B1212138 7-Hydroxy-6-methoxyphthalide CAS No. 29809-16-3

7-Hydroxy-6-methoxyphthalide

Cat. No. B1212138
CAS RN: 29809-16-3
M. Wt: 180.16 g/mol
InChI Key: YJYWSBFTOXPGTL-UHFFFAOYSA-N
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Description

7-Hydroxy-6-methoxyphthalide is a chemical compound with the molecular formula C9H8O4 and a molecular weight of 180.16 g/mol. It is a secondary metabolite found in several plants .


Synthesis Analysis

The synthesis of 7-Hydroxy-6-methoxyphthalide has been achieved through various methods. One such method involves the silylation of butenolide, which results in the formation of a furan-type diene . Another method involves a tandem aldol reaction/lactonization/Friedel–Crafts reaction to form a lactone ring and a benzene ring .


Molecular Structure Analysis

The molecular structure of 7-Hydroxy-6-methoxyphthalide is similar to that of (S)-3-ethyl-7-hydroxy-6-methoxyphthalide . The structure is characterized by the presence of a phthalide core, with hydroxy and methoxy functional groups attached at the 7 and 6 positions, respectively .

Scientific Research Applications

Inhibition of Superoxide Generation and Elastase Release

Research on compounds including 7-Hydroxy-6-methoxyphthalide from Pittosporum illicioides var. illicioides has shown potential in inhibiting superoxide generation and elastase release by human neutrophils. This suggests its potential use in conditions where the regulation of neutrophil activation is beneficial (Chou et al., 2008).

Synthesis of Aglycones

Another application is in the synthesis of aglycones of macrophyllosides A, B, and C, as demonstrated in the aluminium chloride mediated conversion of related compounds (Mali & Babu, 2013).

Antibacterial Activities

7-Hydroxy-6-methoxyphthalide derivatives have been studied for their antibacterial properties. For instance, certain compounds isolated from the marine-derived fungus Aspergillus sp. IMCASMF180035 have shown significant inhibitory effects against bacteria like Staphylococcus aureus and Methicillin-resistant S. aureus (Song et al., 2021).

Synthesis of Bioactive Molecules

The compound has also been utilized in the synthesis of bioactive molecules, such as cytogenin, showcasing its versatility in medicinal chemistry (Gadakh & Sudalai, 2014).

Development of Fluorescent Scaffolds

In another study, derivatives of 7-Hydroxy-6-methoxyphthalide were used in the development of new fluorescent scaffolds for biological imaging, indicating its potential in bioimaging technologies (Miao et al., 2015).

Mechanism of Action

While the specific mechanism of action for 7-Hydroxy-6-methoxyphthalide is not well-studied, it has been found to exhibit significant lipoxygenase (LOX) inhibitory activity . LOX is an enzyme involved in the metabolism of fatty acids and their metabolites, which play a role in inflammatory responses.

Safety and Hazards

The safety data sheet for 7-Hydroxy-6-methoxyphthalide indicates that it may cause skin irritation, serious eye irritation, and may be harmful if swallowed or in contact with skin . It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .

Future Directions

The future directions for research on 7-Hydroxy-6-methoxyphthalide could involve further exploration of its bioactive properties, potential therapeutic applications, and the development of more efficient synthesis methods. Additionally, more research is needed to fully understand its mechanism of action and the potential for optimization as a possible anti-inflammatory lead compound .

properties

IUPAC Name

7-hydroxy-6-methoxy-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-12-6-3-2-5-4-13-9(11)7(5)8(6)10/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYWSBFTOXPGTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(COC2=O)C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00183948
Record name 7-Hydroxy-6-methoxyphthalide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00183948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxy-6-methoxyphthalide

CAS RN

29809-16-3
Record name 7-Hydroxy-6-methoxyphthalide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029809163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Hydroxy-6-methoxyphthalide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00183948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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